ETHYLTRIPHENYLPHOSPHONIUM CHLORIDE

Vue d'ensemble

Description

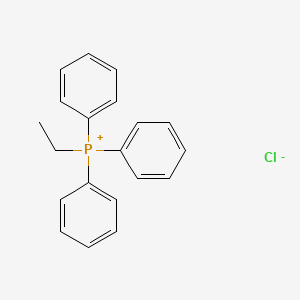

ETHYLTRIPHENYLPHOSPHONIUM CHLORIDE is an organic compound with the chemical formula C20H20ClP. It is a white to pale yellow crystalline solid that is soluble in water and alcohol. This compound is commonly used as a reagent in organic synthesis, particularly in the Wittig reaction, where it serves as a precursor to phosphonium ylides .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: ETHYLTRIPHENYLPHOSPHONIUM CHLORIDE can be synthesized through the reaction of triphenylphosphine with ethyl chloride. The process involves adding triphenylphosphine to an organic solvent, followed by the dropwise addition of ethyl chloride. The mixture is then heated to a temperature of 120-160°C and maintained under a pressure of 8-12 kg/cm² for 30-40 hours. After the reaction is complete, the mixture is cooled to room temperature, and the product is isolated by centrifugation and drying .

Industrial Production Methods: In industrial settings, the production of ethyl(triphenyl)phosphonium chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to achieve high yield and purity, often exceeding 94% yield and 99% purity .

Analyse Des Réactions Chimiques

Types of Reactions: ETHYLTRIPHENYLPHOSPHONIUM CHLORIDE primarily undergoes substitution reactions to form phosphonium ylides, which are key intermediates in the Wittig reaction. This reaction converts aldehydes and ketones into alkenes .

Common Reagents and Conditions:

Reagents: Aldehydes, ketones, strong bases (e.g., butyl lithium)

Conditions: Typically carried out in solvents like tetrahydrofuran (THF) or diethyl ether under an inert atmosphere.

Major Products: The major products of reactions involving ethyl(triphenyl)phosphonium chloride are alkenes, formed through the Wittig reaction .

Applications De Recherche Scientifique

Organic Synthesis

Wittig Reaction

Ethyltriphenylphosphonium chloride is prominently used as a reagent in the Wittig reaction, which facilitates the synthesis of alkenes from aldehydes and ketones. This reaction is crucial in organic chemistry for constructing complex molecules. The stability and reactivity of this compound make it an ideal precursor for phosphonium ylides, which are integral to this reaction .

Synthesis of Organophosphorus Compounds

This compound serves as a key reagent in synthesizing various organophosphorus compounds, which have applications in agriculture and pharmaceuticals. Its ability to form stable intermediates enhances the efficiency of these syntheses .

Biological Research

Mitochondrial Targeting

this compound has been shown to accumulate within mitochondria due to its lipophilic nature. This property allows it to enhance the delivery of therapeutic agents specifically to mitochondrial sites, making it valuable in pharmacological applications.

Antitumor Activity

Recent studies indicate that phosphonium compounds, including this compound, exhibit antitumor properties by inhibiting the growth of multidrug-resistant cancer cell lines. This inhibition is linked to interference with cellular processes such as tubulin dynamics, suggesting potential use in chemotherapeutic strategies.

Phase Transfer Catalysis

This compound acts as a phase transfer catalyst, facilitating reactions between organic and aqueous phases. This application is particularly useful in organic synthesis and industrial processes where such phase interactions are necessary for reaction efficiency .

Polymer Chemistry

In polymer chemistry, this compound contributes to developing new polymer materials with enhanced properties such as conductivity and thermal stability. These characteristics are crucial for applications in electronics and materials science .

Analytical Chemistry

This compound is utilized in analytical methods for detecting and quantifying various substances, aiding in quality control and research applications. Its role in analytical chemistry underscores its versatility beyond synthetic applications .

Case Study 1: Pharmacological Applications

- Objective: To assess the efficacy of this compound in synthesizing pharmaceutical intermediates.

- Findings: The compound demonstrated significant potential in delivering therapeutic agents to mitochondria, enhancing treatment outcomes for mitochondrial dysfunction-related diseases.

Case Study 2: Enzyme Inhibition Studies

- Objective: Investigate the inhibitory effects of this compound on bovine serum amine oxidase.

- Findings: Kinetic studies revealed that this compound acts as a competitive inhibitor, suggesting therapeutic applications where amine oxidase activity is dysregulated.

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Organic Synthesis | Wittig Reaction | Efficient synthesis of alkenes |

| Biological Research | Mitochondrial targeting | Enhanced drug delivery to mitochondria |

| Antitumor Activity | Inhibition of cancer cell growth | Effective against multidrug-resistant cells |

| Phase Transfer Catalysis | Facilitating organic-aqueous phase reactions | Improved reaction efficiencies |

| Polymer Chemistry | Development of conductive materials | Enhanced thermal stability |

| Analytical Chemistry | Detection and quantification | Aids in quality control |

Mécanisme D'action

The primary mechanism of action for ethyl(triphenyl)phosphonium chloride involves the formation of phosphonium ylides. These ylides react with carbonyl compounds (aldehydes or ketones) to form oxaphosphetane intermediates, which subsequently decompose to yield alkenes and triphenylphosphine oxide . The reaction proceeds through a [2+2] cycloaddition mechanism .

Comparaison Avec Des Composés Similaires

- Methyl(triphenyl)phosphonium chloride

- Chloromethyl(triphenyl)phosphonium chloride

- (Methoxymethyl)triphenylphosphonium chloride

Uniqueness: ETHYLTRIPHENYLPHOSPHONIUM CHLORIDE is unique due to its specific use in the Wittig reaction to form ethyl-substituted alkenes. Its stability and high reactivity make it a valuable reagent in organic synthesis compared to its methyl and chloromethyl counterparts .

Activité Biologique

Ethyltriphenylphosphonium chloride (ETPPC) is an organic compound with the formula CHClP, widely recognized for its applications in organic synthesis, particularly in the Wittig reaction. Beyond its chemical utility, ETPPC exhibits notable biological activities, especially in pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

ETPPC is a white to pale yellow crystalline solid that is soluble in water and alcohol. It serves as a precursor to phosphonium ylides in organic synthesis and has been employed in the preparation of biologically active compounds, including vitamins and insect pheromones .

Target and Mode of Action:

ETPPC primarily targets aldehydes and ketones through the Wittig reaction, facilitating the formation of alkenes. The compound acts as a lipophilic cation that can accumulate within mitochondria due to the mitochondrial membrane potential, thereby enhancing the delivery of therapeutic agents specifically to mitochondrial sites .

Biochemical Pathways:

The Wittig reaction catalyzed by ETPPC involves transforming aldehydes or ketones into alkenes, which are crucial intermediates in various biochemical pathways. The compound's stability under physiological conditions allows it to participate effectively in these reactions .

Antitumor Activity

Recent studies have indicated that phosphonium compounds, including ETPPC, exhibit antitumor properties. They have been shown to inhibit the growth of multidrug-resistant cancer cell lines by interfering with cellular processes such as tubulin dynamics . This property makes ETPPC a candidate for further investigation as a potential chemotherapeutic agent.

Inhibition of Enzymatic Activity

ETPPC and its analogs have been identified as competitive inhibitors of bovine serum amine oxidase (BSAO). Kinetic studies reveal that these compounds bind to the BSAO active site through hydrophobic interactions, suggesting potential applications in enzyme inhibition strategies . This inhibition could be leveraged for therapeutic purposes in conditions where amine oxidase activity is dysregulated.

Case Studies

-

Pharmacological Applications:

- ETPPC has been utilized in synthesizing pharmaceutical intermediates. Its role as a reagent in drug development highlights its significance in medicinal chemistry .

- A study demonstrated its efficacy in delivering therapeutic agents to mitochondria, which could enhance treatment outcomes for diseases associated with mitochondrial dysfunction .

- Enzyme Inhibition Studies:

Data Tables

| Biological Activity | Mechanism | Research Findings |

|---|---|---|

| Antitumor Activity | Inhibition of tubulin dynamics | Effective against multidrug-resistant cancer cells |

| Enzyme Inhibition | Competitive inhibition of BSAO | High binding affinity; potential therapeutic uses |

| Mitochondrial Targeting | Accumulation via membrane potential | Enhanced delivery of drugs to mitochondria |

Propriétés

IUPAC Name |

ethyl(triphenyl)phosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20P.ClH/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17H,2H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXBVBPTDHBAID-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044467 | |

| Record name | Ethyl(triphenyl)phosphonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896-33-3 | |

| Record name | Ethyltriphenylphosphonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=896-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl(triphenyl)phosphonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000896333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonium, ethyltriphenyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl(triphenyl)phosphonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonium, ethyltriphenyl-, chloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL(TRIPHENYL)PHOSPHONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q6R98590R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Ethyl(triphenyl)phosphonium chloride facilitate the delivery of compounds to mitochondria?

A1: Ethyl(triphenyl)phosphonium chloride is a lipophilic cation that exploits the mitochondrial membrane potential to accumulate within mitochondria. [] The inner mitochondrial membrane maintains a large negative membrane potential. As a positively charged cation, Ethyl(triphenyl)phosphonium chloride is electrostatically drawn towards and permeates through the mitochondrial membrane, carrying its cargo into the mitochondria. [] This allows for targeted delivery of compounds, like the ebselen derivative MitoPeroxidase 2 discussed in the study, to mitigate oxidative damage specifically within the mitochondria. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.